![molecular formula C21H39Al B14514725 Tris[(1-methylcyclopentyl)methyl]alumane CAS No. 62618-42-2](/img/structure/B14514725.png)
Tris[(1-methylcyclopentyl)methyl]alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[(1-methylcyclopentyl)methyl]alumane is an organoaluminum compound characterized by the presence of three (1-methylcyclopentyl)methyl groups attached to an aluminum atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(1-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with (1-methylcyclopentyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
AlCl3+3(1-methylcyclopentyl)methyl Li→this compound+3LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[(1-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The (1-methylcyclopentyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tris[(1-methylcyclopentyl)methyl]alumane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other organoaluminum compounds.
Wirkmechanismus
The mechanism by which Tris[(1-methylcyclopentyl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating catalytic processes and chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or as a reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Triethylaluminum: Similar to trimethylaluminum but with ethyl groups instead of methyl groups.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Uniqueness
Tris[(1-methylcyclopentyl)methyl]alumane is unique due to the presence of the (1-methylcyclopentyl)methyl groups, which impart distinct steric and electronic properties compared to other organoaluminum compounds
Eigenschaften
CAS-Nummer |
62618-42-2 |
|---|---|
Molekularformel |
C21H39Al |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
tris[(1-methylcyclopentyl)methyl]alumane |
InChI |
InChI=1S/3C7H13.Al/c3*1-7(2)5-3-4-6-7;/h3*1,3-6H2,2H3; |
InChI-Schlüssel |
IFBGHYKANUIREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C[Al](CC2(CCCC2)C)CC3(CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)

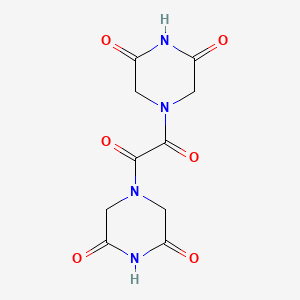
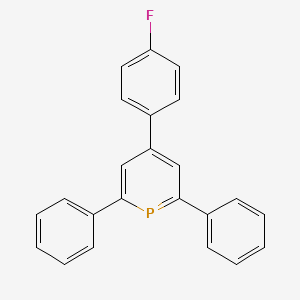
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
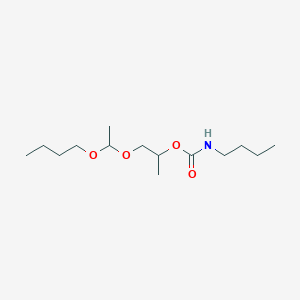
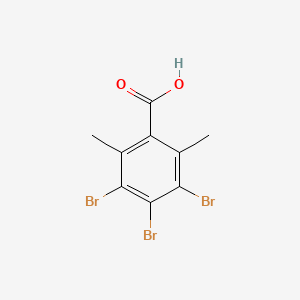
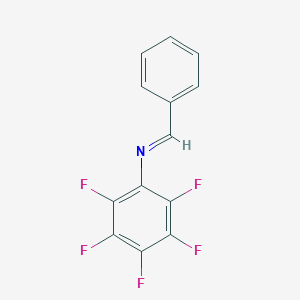
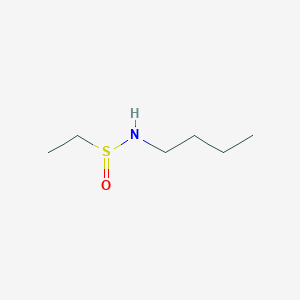
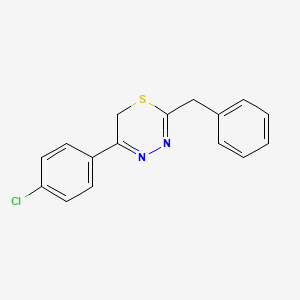
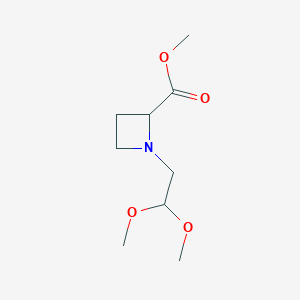
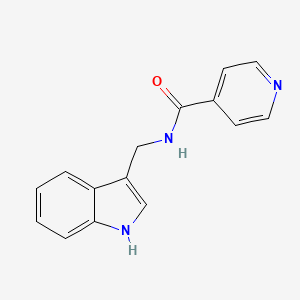
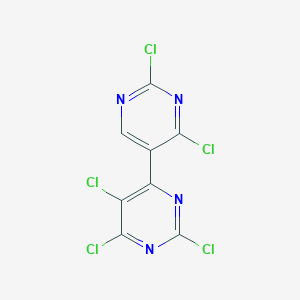
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
